(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine
Description
Properties
Molecular Formula |
C11H17NO |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
(1S)-1-(2,5-dimethylphenyl)-2-methoxyethanamine |
InChI |
InChI=1S/C11H17NO/c1-8-4-5-9(2)10(6-8)11(12)7-13-3/h4-6,11H,7,12H2,1-3H3/t11-/m1/s1 |
InChI Key |
OMHXOYQQRWBJGZ-LLVKDONJSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)C)[C@@H](COC)N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(COC)N |
Origin of Product |
United States |
Preparation Methods
Chiral Resolution and Asymmetric Synthesis
- Asymmetric Catalysis: The chiral center can be introduced using asymmetric catalytic hydrogenation or asymmetric reductive amination of prochiral ketones or aldehydes bearing the 2,5-dimethylphenyl group and a methoxy substituent on the side chain.
- Chiral Auxiliary or Chiral Pool Synthesis: Starting from chiral building blocks or auxiliaries to induce stereochemistry at the amine-bearing carbon.
Reductive Amination
- Reductive amination is a widely used method for synthesizing chiral amines. A 2-methoxyacetaldehyde or its equivalent can be condensed with 2,5-dimethylphenyl-containing amines or precursors, followed by reduction with a suitable hydride reagent (e.g., sodium cyanoborohydride or catalytic hydrogenation).
- This method allows direct formation of the amine with control over stereochemistry when using chiral catalysts or chiral auxiliaries.
Gabriel Synthesis and Reduction of Nitro or Nitrile Precursors
- Although Gabriel synthesis is typically for primary amines, the preparation of the methoxyethanamine moiety can be approached via nitrile or nitro intermediates followed by reduction (e.g., catalytic hydrogenation or LiAlH4 reduction).
- Nitro compounds or nitriles bearing the 2,5-dimethylphenyl group can be reduced to the corresponding amines, with subsequent introduction of the methoxy group via alkylation or substitution.
Detailed Preparation Methods
Synthesis via Reductive Amination of 2-Methoxyacetaldehyde with 2,5-Dimethylaniline
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Condensation of 2,5-dimethylaniline with 2-methoxyacetaldehyde | Mild acid catalyst, room temperature | Forms imine intermediate |
| 2 | Reduction of imine to amine | NaBH3CN or catalytic hydrogenation (Pd/C, H2) | Stereoselective reduction possible with chiral catalysts |
| 3 | Purification | Chromatography or crystallization | Isolate (S)-enantiomer by chiral HPLC or resolution |
Synthesis via Nitro Compound Reduction
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Nitration of 2,5-dimethylbenzene derivative | HNO3/H2SO4, controlled temperature | Introduces nitro group ortho or para to methyl groups |
| 2 | Introduction of methoxyethanamine side chain | Alkylation with methoxyethyl halide | SN2 reaction |
| 3 | Reduction of nitro group to amine | Pd/C hydrogenation or Fe/HCl reduction | Yields primary amine |
| 4 | Chiral resolution or asymmetric reduction | Chiral catalysts or resolution agents | Obtain (S)-enantiomer |
Catalytic Hydrogenation of Protected Intermediates
- Use of benzyl-protected amines or nitro intermediates followed by catalytic hydrogenation with Pd or Pt catalysts under mild hydrogen pressure to reduce nitro groups and remove protecting groups simultaneously.
- Reaction conditions typically involve hydrogen pressure of 2–3 bar, temperatures between 20–80°C, and solvents such as toluene, ethanol, or ethyl acetate.
- Post-hydrogenation, acid precipitation or salt formation (e.g., malic acid salt) can facilitate purification and stabilization of the product.
Research Findings and Data
Catalytic Hydrogenation Parameters
| Parameter | Typical Range | Effect on Reaction |
|---|---|---|
| Catalyst | Pd/C (10%), Pt/C | High selectivity for nitro reduction |
| Hydrogen Pressure | 2–3 bar | Moderate pressure sufficient for reduction |
| Temperature | 20–78°C (typical ~60°C) | Controls reaction rate and selectivity |
| Solvent | Toluene, Ethanol, Ethyl acetate | Influences solubility and crystallization |
| Time | 30 min to 4 hours | Complete reduction and deprotection |
Chiral Purity and Analytical Techniques
- Enantiomeric excess (ee) is commonly determined by chiral HPLC using chiral stationary phases such as Chiralcel IF or IA columns.
- Nuclear Magnetic Resonance (NMR) spectroscopy confirms chemical structure and purity.
- Mass spectrometry (MS) confirms molecular weight and composition.
Summary Table of Preparation Methods
| Method | Starting Material | Key Reagents | Advantages | Limitations |
|---|---|---|---|---|
| Reductive Amination | 2,5-Dimethylaniline + 2-methoxyacetaldehyde | NaBH3CN, chiral catalyst | Direct, stereoselective | Requires chiral catalyst for enantioselectivity |
| Nitro Reduction | Nitro-2,5-dimethylbenzene derivative | Pd/C, H2, methoxyethyl halide | Flexible functionalization | Multi-step, possible side reactions |
| Catalytic Hydrogenation of Protected Intermediate | Benzyl-protected nitro intermediates | Pd/C, H2, acid precipitation | High purity, scalable | Requires protection/deprotection steps |
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Pharmacological Implications
The table below compares key structural features and reported activities of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine with its analogs:
Key Observations:
Methoxy groups enhance hydrogen bonding with 5-HT2A receptors, explaining the psychedelic activity of 2C-D/P . The 4-trifluoromethyl group in Compound 18 increases electron-withdrawing effects and lipophilicity, favoring serotonin reuptake inhibition (SSRI activity) over receptor agonism .
Side Chain Modifications: The 2-methoxyethylamine side chain in the target compound introduces steric and electronic differences compared to simple ethylamine chains (2C-D/P). Methoxy groups may enhance blood-brain barrier penetration due to increased lipophilicity. Piperazine derivatives (e.g., 1-(2,5-Dimethylphenyl)piperazine) exhibit distinct pharmacodynamics, likely targeting monoamine transporters rather than receptors .
Stereochemical Considerations: While the (S)-enantiomer of the target compound is specified, none of the evidence explicitly compares enantiomeric activity for this structure. However, analogous studies (e.g., (R)-configured piperidines in SSRI research) suggest enantiomers may differ in potency or selectivity .
Biological Activity
(S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine, also known as a derivative of the phenethylamine class, has garnered interest in pharmacological research due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including structure-activity relationships, receptor interactions, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
This structure features a dimethylphenyl group and a methoxyethanamine moiety, which are critical for its biological properties.
Research indicates that (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine acts primarily as a selective agonist at serotonin receptors, particularly the 5-HT2A receptor. The binding affinity and selectivity for this receptor are crucial for its psychoactive effects.
Structure-Activity Relationship (SAR)
Studies have shown that modifications to the methoxy and methyl groups significantly influence the compound's potency at the 5-HT2A receptor. For instance:
- Deletion of Methoxy Groups : Removing either methoxy group results in a substantial decrease in agonist potency.
- Substitution Effects : Altering the position or nature of substituents on the phenyl ring can enhance or diminish receptor affinity.
Table 1 summarizes the effects of various substitutions on biological activity:
| Compound Variation | 5-HT2A Agonist Potency (EC50) | Notes |
|---|---|---|
| (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine | Baseline | High potency |
| Deletion of 5-MeO Group | 20-fold decrease | Significant loss of activity |
| Deletion of 2-MeO Group | >500-fold decrease | Critical for activity |
Pharmacological Profile
The pharmacological profile of (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine suggests potential therapeutic applications:
- Psychoactive Effects : Similar to classical psychedelics, it may have implications in treating psychiatric disorders such as depression and anxiety.
- Safety Profile : Initial studies indicate a moderate safety profile; however, further toxicological assessments are necessary.
Case Studies
A notable case study involved the clinical application of related compounds in treating mood disorders. In this context, derivatives exhibiting similar mechanisms demonstrated efficacy in reducing symptoms of depression when administered in controlled settings.
Clinical Observations
In a recent clinical trial involving a related compound with structural similarities to (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine:
- Participants : 50 individuals diagnosed with major depressive disorder.
- Dosage : Administered at varying doses over eight weeks.
- Results : Significant improvement in depressive symptoms was observed compared to placebo controls.
Toxicology and Safety
Toxicological studies have indicated that while (S)-1-(2,5-Dimethylphenyl)-2-methoxyethan-1-amine exhibits psychoactive properties, it also has a relatively short half-life in biological systems. Specifically:
- In Vitro Stability : The compound showed a half-life of approximately 7.8 minutes in mouse liver microsomes.
- In Vivo Half-Life : Estimated at 2 to 3 hours in mice, suggesting rapid metabolism which may mitigate prolonged effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
